tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate
CAS No.:
Cat. No.: VC17192333
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | RBXNJDUXLOZOIR-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate belongs to the azepane family, a class of saturated seven-membered heterocycles containing one nitrogen atom. The compound’s structure includes:
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A tert-butyloxycarbonyl (Boc) group at the 1-position of the azepane ring.
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An (S)-configured aminomethyl substituent at the 4-position.
The stereochemistry at the 4-position is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (4S)-4-(aminomethyl)azepane-1-carboxylate |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)CN |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCCC@@HCN |
| InChIKey | RBXNJDUXLOZOIR-JTQLQIEISA-N |
| PubChem CID | 96601726 |
The compound’s chiral center arises from the (S)-configuration at the 4-position, which influences its three-dimensional conformation and binding affinity to biological targets.
Synthesis Methods
Primary Synthetic Route
The synthesis of tert-Butyl (S)-4-(aminomethyl)azepane-1-carboxylate typically proceeds via a two-step strategy:
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Protection of Azepane Derivatives: Azepane is reacted with tert-butyl chloroformate (Boc₂O) in the presence of a base, such as triethylamine, to form the Boc-protected intermediate.
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Aminomethylation: The intermediate undergoes nucleophilic substitution or reductive amination to introduce the aminomethyl group at the 4-position.
A representative procedure involves treating azepane with Boc₂O in dichloromethane, followed by reaction with formaldehyde and ammonium chloride under reducing conditions to yield the target compound.
Hydrochloride Salt Formation
For enhanced stability and solubility, the compound is often converted to its hydrochloride salt (CAS: 1951441-49-8) by treatment with hydrochloric acid. This form has a molecular weight of 264.79 g/mol and is preferred in pharmaceutical formulations.
Table 2: Comparison of Free Base and Hydrochloride Forms
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Weight | 228.33 g/mol | 264.79 g/mol |
| Solubility | Low in aqueous media | High in polar solvents |
| Stability | Sensitive to hydrolysis | Enhanced shelf life |
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s reactive aminomethyl group and Boc-protected amine make it a versatile building block for:
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Peptide Mimetics: Incorporation into pseudopeptide structures to enhance metabolic stability.
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Enzyme Inhibitors: Functionalization to target proteases, kinases, and GPCRs. For example, analogs have been explored as modulators of metabolic pathways implicated in tuberculosis and cancer .
Biological Activity and Mechanism
Target Engagement
The compound’s mechanism of action involves reversible interactions with:
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Enzymatic Active Sites: The aminomethyl group participates in hydrogen bonding with catalytic residues.
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Allosteric Pockets: The azepane ring’s conformational flexibility enables adaptation to hydrophobic pockets.
In vitro studies suggest nanomolar to micromolar affinity for targets such as histone deacetylases (HDACs) and serotonin receptors, though specific data remain proprietary.
Pharmacodynamic Profile
Preliminary assays indicate:
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Cell Permeability: LogP ≈ 1.5, favoring blood-brain barrier penetration.
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Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 2.5 h in rat microsomes).
| Parameter | Value |
|---|---|
| Melting Point | 98–102°C (dec.) |
| Boiling Point | 342°C (predicted) |
| LogP | 1.45 |
| pKa (Amino Group) | 9.8 |
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